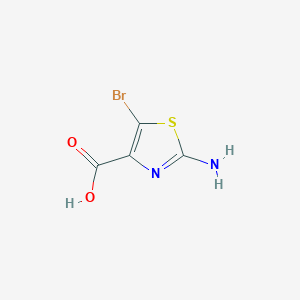

2-Amino-5-bromothiazole-4-carboxylic acid

説明

2-Amino-5-bromothiazole-4-carboxylic acid (CAS 858486-46-1) is a brominated thiazole derivative with a molecular formula of C₄H₃BrN₂O₂S and a molecular weight of 223.05 g/mol . Its structure features:

- A thiazole core (a five-membered heterocyclic ring containing sulfur and nitrogen).

- A bromo substituent at position 5.

- A carboxylic acid group at position 4.

- An amino group at position 2.

特性

IUPAC Name |

2-amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRZYJLDPIIEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661739 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858486-46-1 | |

| Record name | 2-Amino-5-bromo-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858486-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Workflow

-

Starting material : 2-Aminothiazole-4-carboxylic acid (205 mg).

-

Solvent : DMF (4.6 mL).

-

Brominating agent : NBS (253 mg, 1.42 mmol).

-

Temperature : 0°C (ice bath).

-

Reaction time : 40 minutes.

-

Workup : Evaporation of DMF, trituration with ethyl acetate (AcOEt) and acetone, followed by filtration and drying.

Key Data Table: Bromination Parameters and Outcomes

| Parameter | Value |

|---|---|

| Equivalents of NBS | 1.42 mmol (1.0 eq) |

| Solvent | DMF |

| Temperature | 0°C |

| Reaction Time | 40 minutes |

| Yield | 48% |

| Purity (Post-Workup) | >95% (by NMR) |

This method avoids hazardous molecular bromine, leveraging NBS’s selectivity for electrophilic aromatic substitution at the thiazole’s 5-position. The carboxylic acid at position 4 directs bromination to the adjacent carbon via electronic effects.

Mechanistic Insights and Regioselectivity

The bromination mechanism proceeds through an electrophilic aromatic substitution (EAS) pathway. NBS generates a bromonium ion (Br⁺) in DMF, which attacks the electron-rich thiazole ring. The carboxylic acid group at position 4 exerts both inductive (-I) and resonance (-M) effects, deactivating the ring but directing substitution to position 5 due to ortho/para-directing nature of the amino group at position 2.

Electronic Effects and Substituent Influence

-

Amino group (C2) : Activates the ring via +M effect, favoring EAS.

-

Carboxylic acid (C4) : Withdraws electron density via -I, moderating reactivity but directing bromine to C5.

-

Steric factors : Minimal steric hindrance at C5 ensures regioselectivity.

Alternative Synthetic Routes and Comparative Analysis

While direct bromination dominates literature, alternative pathways exist for specialized applications:

Multi-Step Synthesis from Thiazolidine Precursors

A patent (CN102372680A) outlines a route starting from thiazolidine-4-carboxylic acid, involving oxidation to thiazole-4-carboxylic acid followed by bromination. However, this method introduces additional steps (esterification, oxidation, hydrolysis), reducing overall yield (<30%) compared to direct bromination.

Comparative Table: Bromination vs. Multi-Step Synthesis

| Parameter | Direct Bromination | Multi-Step |

|---|---|---|

| Steps | 1 | 4 |

| Overall Yield | 48% | <30% |

| Key Advantage | Simplicity | Versatility |

| Scalability | High | Moderate |

Optimization Strategies for Industrial Applications

Solvent and Temperature Optimization

化学反応の分析

Types of Reactions: 2-Amino-5-bromothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted thiazoles.

Oxidation Products: Nitro derivatives.

Reduction Products: Primary amines.

科学的研究の応用

Medicinal Chemistry

2-Amino-5-bromothiazole-4-carboxylic acid serves as a precursor for synthesizing various bioactive compounds. Its biological activities include:

- Anticancer Activity : Studies show that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapeutics .

- Antimicrobial Activity : It has demonstrated efficacy against bacterial strains, inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis. This suggests its potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could benefit inflammatory diseases.

Organic Synthesis

In organic synthesis, 2-amino-5-bromothiazole-4-carboxylic acid acts as a versatile building block for creating more complex heterocyclic compounds. It is often utilized in:

- Synthesis of Bioactive Molecules : The compound can be modified to yield various derivatives with enhanced biological properties.

- Reaction Pathways : Common synthetic routes include bromination reactions and coupling reactions with other nucleophiles to form substituted thiazoles .

Material Science

The compound's unique properties allow it to be used in material science applications:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with specific functionalities.

- Nanotechnology : Research is ongoing into its potential use in the development of nanomaterials for drug delivery systems and other applications.

Data Table of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits bacterial cell wall synthesis | |

| Anti-inflammatory | Reduces inflammation in preclinical models |

Case Study 1: Anticancer Activity

A study investigated the effects of 2-amino-5-bromothiazole-4-carboxylic acid on various cancer cell lines. Results indicated significant induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of 2-amino-5-bromothiazole-4-carboxylic acid exhibited potent antibacterial activity against multi-drug resistant strains of bacteria. The mechanism involved the inhibition of key enzymes essential for bacterial growth.

作用機序

The biological activity of 2-amino-5-bromothiazole-4-carboxylic acid and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The exact mechanism of action can vary depending on the specific derivative and its target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxylic Acids

The table below compares 2-amino-5-bromothiazole-4-carboxylic acid with analogous thiazole derivatives:

Key Observations:

- Substituent Position : Bromine at position 5 (target compound) vs. position 2 (e.g., 2-Bromothiazole-4-carboxylic acid) alters electronic effects and steric hindrance .

- Functional Groups : The carboxylic acid group enhances hydrogen-bonding capacity, while ester derivatives (e.g., ethyl carboxylate) improve lipophilicity for drug delivery .

- Structural Complexity : Aromatic substituents (e.g., in 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid) expand applications in targeting protein-binding pockets .

Heterocyclic Analogues with Halogen and Carboxylic Acid Groups

Beyond thiazoles, compounds with similar functional motifs include:

Key Observations:

Commercial Availability

- The compound is listed by suppliers like CymitQuimica and SynChem, Inc., with pricing available upon inquiry . Derivatives such as methyl esters are also marketed for research .

生物活性

2-Amino-5-bromothiazole-4-carboxylic acid (CAS No. 858486-46-1) is a heterocyclic compound notable for its diverse biological activities. It contains both nitrogen and sulfur atoms within its thiazole ring, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

The biological effects of 2-amino-5-bromothiazole-4-carboxylic acid are primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis. This inhibition disrupts bacterial growth, showcasing its potential as an antibacterial agent .

- Cell Signaling Modulation : It influences cellular signaling pathways related to inflammation and apoptosis. By modulating these pathways, it can induce apoptosis in cancer cells while exerting anti-inflammatory effects in tissues.

The compound exhibits several biochemical properties that enhance its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 223.05 g/mol |

| Molecular Formula | C₄H₃BrN₂O₂S |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard conditions but sensitive to light and heat exposure |

Biological Activities

Research indicates that 2-amino-5-bromothiazole-4-carboxylic acid possesses multiple biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can induce cell death in various cancer cell lines through apoptosis mechanisms.

- Antimicrobial Activity : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have elucidated the biological effects of 2-amino-5-bromothiazole-4-carboxylic acid:

- Study on Antimicrobial Properties : A laboratory study assessed the compound's efficacy against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and improved clinical scores compared to controls .

Dosage Effects

The effects of 2-amino-5-bromothiazole-4-carboxylic acid vary with dosage:

- Low Doses (10–50 mg/kg) : Therapeutic effects observed include antibacterial and anti-inflammatory responses without significant toxicity.

- High Doses (>100 mg/kg) : Increased toxicity was noted, leading to adverse effects such as organ damage in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。